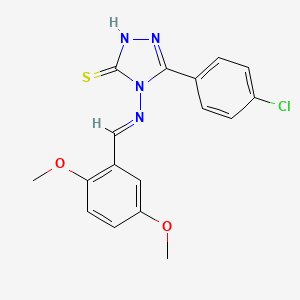

5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as “CDMT” , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Properties

Molecular Formula |

C17H15ClN4O2S |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15ClN4O2S/c1-23-14-7-8-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-3-5-13(18)6-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |

InChI Key |

NJLNDCLHMPBGKH-VXLYETTFSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

- The reaction typically occurs in a suitable solvent (such as ethanol or dimethyl sulfoxide ) under reflux conditions.

- The resulting product is purified through recrystallization or column chromatography.

CDMT: can be synthesized through various routes, but one common method involves the condensation of with followed by cyclization with .

- While laboratory-scale synthesis is well-established, large-scale industrial production of CDMT remains limited due to its sensitivity to hydrolysis (especially in water).

- Researchers are actively exploring more robust synthetic methods for industrial applications.

Chemical Reactions Analysis

- It undergoes reactions such as oxidation , reduction , and substitution .

CDMT: is prone to nucleophilic attack due to the presence of the electron-withdrawing and the electron-donating groups.

Oxidation: Treatment with mild oxidants (e.g., , ) converts the thiol group to a disulfide.

Reduction: or reduces the imine group to the corresponding amine.

Substitution: react with to form alkylated derivatives.

Disulfide derivatives: (formed during oxidation) and are common outcomes.

Scientific Research Applications

- Its unique structure makes it valuable in designing ligands for metal complexes.

CDMT: serves as a versatile building block for the synthesis of novel compounds.

Anticancer Research: Researchers explore its potential as an anticancer agent due to its reactivity with cellular thiols.

Antibacterial Properties: Some studies suggest antibacterial activity.

Neuropharmacology: Investigated for its effects on neurotransmitter systems.

Photovoltaics: Used in dye-sensitized solar cells.

Materials Science: Employed in the design of functional materials.

Mechanism of Action

- Further research is needed to elucidate specific molecular targets.

CDMT: likely exerts its effects through interactions with cellular thiols, affecting redox balance and signaling pathways.

Comparison with Similar Compounds

- Similar compounds include thiazoles , thiadiazoles , and other triazoles , but none precisely match its combination of features.

CDMT: stands out due to its unique triazole-thiol structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.